molecular formula C26H21N7O4 B14113768 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide

Cat. No.: B14113768
M. Wt: 495.5 g/mol
InChI Key: GVJZDTKDHDFAOP-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrazolo[3,4-d]pyrimidine core, and an acrylamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the pyrazolo[3,4-d]pyrimidine core, and the acrylamide linkage. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its unique structure and reactivity could lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural motifs. This allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C26H21N7O4

Molecular Weight

495.5 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C26H21N7O4/c1-15-4-3-5-18(10-15)32-24-19(13-27-32)25(35)30-26(29-24)33-22(11-16(2)31-33)28-23(34)9-7-17-6-8-20-21(12-17)37-14-36-20/h3-13H,14H2,1-2H3,(H,28,34)(H,29,30,35)/b9-7-

InChI Key

GVJZDTKDHDFAOP-CLFYSBASSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)/C=C\C5=CC6=C(C=C5)OCO6

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C=CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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